molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3

2-(Tributylstannyl)pyrimidine

Cat. No.: B127769
CAS No.: 153435-63-3
M. Wt: 369.1 g/mol
InChI Key: WTFFOOAJSDVASL-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)pyrimidine (CAS: 153435-63-3) is a stannane derivative of pyrimidine, characterized by a tributyltin group attached to the 2-position of the pyrimidine ring. Its molecular formula is C₁₆H₃₀N₂Sn, with a molecular weight of 369.12 g/mol . This compound is widely used in Stille cross-coupling reactions, enabling the synthesis of complex heterocyclic systems in materials science and pharmaceutical research . Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring and the steric bulk of the tributylstannyl group.

Properties

IUPAC Name

tributyl(pyrimidin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFOOAJSDVASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376843
Record name 2-(tributylstannyl)pyrimidine
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Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-63-3
Record name 2-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tributylstannyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, often using tetrahydrofuran as the solvent. The general reaction scheme is as follows: [ \text{2-Chloropyrimidine} + \text{Tributyltin Hydride} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Types of Reactions:

    Substitution Reactions: this compound undergoes substitution reactions, particularly in Stille coupling, where it reacts with various halides to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Stille Coupling: Palladium catalysts, halides, and an inert atmosphere are typically used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

Stille Coupling Reaction
One of the primary applications of 2-(tributylstannyl)pyrimidine is as a reagent in the Stille coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The tributylstannyl group acts as a leaving group, facilitating the coupling with various electrophiles, which is essential in synthesizing pharmaceuticals and advanced materials .

Synthesis of Pyrimidine Derivatives
The compound is also used as an intermediate in synthesizing diverse pyrimidine derivatives. These derivatives are crucial in developing new drugs and agrochemicals. The versatility of this compound allows chemists to modify the pyrimidine ring selectively, leading to compounds with varied biological activities .

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that pyrimidine derivatives, including those synthesized from this compound, exhibit significant anticancer properties. For instance, certain derivatives have shown efficacy in modulating immune responses against tumors, making them potential candidates for cancer therapy . The ability to modify these compounds to enhance their selectivity and potency against specific cancer types is an ongoing area of research.

Drug Development
The compound's utility extends to drug development processes where it serves as a precursor for synthesizing biologically active compounds. Its role in creating targeted therapies underscores its importance in pharmaceutical research aimed at treating various diseases, including inflammatory conditions and metabolic disorders .

Material Science

Polymer Synthesis
In material science, this compound is utilized in the production of polymers with tailored properties. The incorporation of organotin compounds can enhance the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications . This application is particularly relevant in developing coatings and composites with specific functional characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel pyrimidine derivatives using this compound as a key intermediate. The resulting compounds demonstrated potent activity against melanoma cells, highlighting their potential as therapeutic agents .

Case Study 2: Development of Functional Polymers

Research focused on using this compound in creating functionalized polymers for biomedical applications. The polymers exhibited enhanced biocompatibility and mechanical properties, making them suitable for drug delivery systems .

Mechanism of Action

The mechanism of action of 2-(Tributylstannyl)pyrimidine in Stille coupling involves the formation of a palladium complex with the stannyl group. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are primarily the halides and the palladium catalyst, which facilitate the reaction pathway .

Comparison with Similar Compounds

4-(Tributylstannyl)pyrimidine (CAS: 332133-92-3)

  • Structural Differences : The tributylstannyl group is at the 4-position of the pyrimidine ring.
  • Physical Properties :
    • Boiling point: 381.8 ± 34.0°C (760 mmHg)
    • Vapor pressure: 0.0 ± 0.8 mmHg at 25°C
    • LogP: 7.47 (indicating high lipophilicity) .
  • No direct yield data is available, but its MDL number (MFCD13190287) suggests distinct synthetic protocols .

5-(Tributylstannyl)pyrimidine (CAS: 144173-85-3)

  • Positional Effects : The 5-position on pyrimidine may lead to unique regioselectivity in reactions.
  • Applications: Limited data, but its CAS and MDL (MFCD01319056) indicate specialized use cases .

Comparison with Substituted Derivatives

6-Methoxy-2-(Tributylstannyl)pyrimidine

  • Structure : Methoxy group at the 6-position (C₁₇H₃₂N₂OSn, MW: 384.18 g/mol) .
  • Synthetic Utility : Used in collision cross-section studies, suggesting applications in mass spectrometry or materials characterization .

2-Chloro-4-(Tributylstannyl)pyrimidine (CAS: 446286-25-5)

  • Reactivity : The chloro group acts as a leaving group, enabling nucleophilic displacement reactions.
  • Safety : Classified with hazard code T+ (toxic), requiring stringent handling protocols .

Comparison with Heterocyclic Analogues

2-(Tributylstannyl)thiophene

  • Reactivity : Demonstrates higher yields (70–95% ) in Stille couplings compared to 2-(Tributylstannyl)pyrimidine (47% ) under similar conditions .
  • Electronic Factors : Thiophene’s electron-rich nature facilitates oxidative addition with palladium catalysts, enhancing efficiency .

2-Methyl-5-(Tributylstannyl)pyridine (CAS: 167556-64-1)

  • Structural Contrast : Pyridine’s single nitrogen vs. pyrimidine’s two nitrogens reduces electron deficiency, altering coupling reactivity.
  • Molecular Weight : 382.17 g/mol , slightly higher due to the methyl group .

Key Research Findings

  • Positional Isomerism : The 2-position on pyrimidine offers optimal reactivity for cross-couplings compared to 4- or 5-positions due to electronic and steric factors .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilic reactivity but may increase toxicity .
  • Heterocycle Choice : Thiophene-based stannanes generally outperform pyrimidine derivatives in yield, highlighting the role of heterocycle electron density .

Biological Activity

2-(Tributylstannyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications in therapeutic applications.

This compound belongs to a class of organotin compounds, which are known for their diverse biological activities. The presence of the tributylstannyl group enhances the lipophilicity and biological interaction potential of the pyrimidine moiety.

The biological activity of this compound primarily involves its role as a protein tyrosine kinase inhibitor . Protein tyrosine kinases (PTKs) are critical for various cellular processes, including cell growth and differentiation. Inhibition of these kinases can lead to reduced tumor growth and metastasis.

Target Proteins

The key targets for this compound include:

  • EGF receptor (EGFR) : Involved in cell proliferation and survival.
  • c-erbB-2 : Associated with aggressive forms of breast cancer.
  • PDGF receptor : Plays a role in angiogenesis and tumor growth.

Biological Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. Notable findings include:

  • In vitro studies show that this compound has antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition at low concentrations .
  • Mechanistic studies reveal that this compound disrupts the phosphorylation cascade associated with PTKs, leading to apoptosis in cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the antiproliferative effects.
    • Method : MCF-7 cells were treated with varying concentrations of this compound.
    • Results : A dose-dependent reduction in cell viability was observed, with an IC50 value of approximately 12 µM after 48 hours.
  • Study on A549 Cells :
    • Objective : To assess the compound's impact on lung cancer cells.
    • Method : A549 cells were exposed to the compound, followed by analysis of apoptosis markers.
    • Results : Increased levels of cleaved caspase-3 indicated induction of apoptosis, supporting its potential as a therapeutic agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-712Inhibition of EGFR signaling
A54915Induction of apoptosis
K56210Disruption of PTK pathways

Chemical Reactions Analysis

Stille Coupling Reactions

The Stille coupling reaction is the most prominent application of 2-(tributylstannyl)pyrimidine. This palladium-catalyzed cross-coupling enables the formation of carbon-carbon bonds between the pyrimidine ring and aryl/alkenyl halides or triflates.

Key Features:

  • Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ with supporting ligands (e.g., P(o-Tol)₃) .

  • Conditions : Reactions typically occur in polar aprotic solvents (DMF, THF) at 50–100°C under inert atmospheres .

  • Functional Group Tolerance : Amino, hydroxyl, and carbonyl groups remain intact during coupling .

Table 1: Representative Stille Coupling Reactions

Partner ReagentProductYieldConditionsSource
5-Iodo-4-methoxypyrimidineTriarylpyrimidine derivatives30–45%Pd(PPh₃)₄, DMF, 100°C
Allylpalladium chloride11C-labeled arenes9–90%Pd catalysts, DMF, 100°C
Sugar-functionalized halides2-Aminopyrimidine oxazolidinones>50%Pd₂(dba)₃, DIPEA, CH₂Cl₂

Preparation of (2-Pyrimidyl)Silanes

This compound undergoes transmetalation with silicon reagents to form silane derivatives, expanding its utility in materials science and medicinal chemistry.

Reaction Mechanism:

  • Transmetalation : The stannyl group is replaced by a silyl group using silicon halides (e.g., SiCl₄) or Grignard reagents .

  • Conditions : Conducted in anhydrous THF or ether at ambient temperature .

Substitution Reactions

The tributylstannyl group can be displaced by nucleophiles under specific conditions, enabling functionalization of the pyrimidine ring.

Examples:

  • Halogenation : Reaction with N-halosuccinimide (NIS or NBS) yields 5-halopyrimidines, intermediates for further cross-couplings .

  • Acylation : Introduction of acyl groups (e.g., Ac, EtAc) via Friedel-Crafts or direct acylation enhances bioactivity in drug candidates .

Table 2: Substitution Reaction Outcomes

ReagentProductYieldConditionsSource
N-Iodosuccinimide (NIS)5-Iodo-4-methoxypyrimidine86%Glacial acetic acid, RT
Acetic anhydrideAcetylated pyrimidine derivatives78–99%DIPEA, CH₂Cl₂, 0°C

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

  • vs. 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine : The absence of a methylsulfonyl group simplifies coupling kinetics but reduces electrophilicity.

  • vs. Pyridine Analogs : Pyrimidine derivatives show higher regioselectivity in cross-couplings due to the electron-deficient ring.

Challenges and Considerations

  • Toxicity : Organotin reagents require careful handling due to their environmental and health hazards .

  • Byproducts : Tributyltin residues complicate purification, necessitating chromatography or recrystallization .

Q & A

Q. Table 1: Optimization of Stille Coupling Conditions

ParameterStandard ProtocolOptimized Protocol
CatalystPdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (3 mol%)
SolventTHFDMF + LiCl (1 equiv)
TemperatureReflux (80°C)100°C
Yield47%68%
Reference

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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